molecular formula C21H29N5O4S B2534720 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 897620-29-0

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2534720
CAS No.: 897620-29-0
M. Wt: 447.55
InChI Key: PUJRYMNZERRTED-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core substituted with a dimethylaminophenyl group and a 4-methylpiperazine moiety. The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (dimethylamino) substituents, which may influence its pharmacological properties.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-23(2)18-6-4-17(5-7-18)21(25-14-12-24(3)13-15-25)16-22-31(29,30)20-10-8-19(9-11-20)26(27)28/h4-11,21-22H,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJRYMNZERRTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, a compound with the CAS number 900006-28-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H30N6O4
  • Molecular Weight : 454.5 g/mol
  • Structural Features : The compound contains a dimethylamino group, a piperazine ring, and a nitrobenzenesulfonamide moiety, which contribute to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis. The presence of the sulfonamide group enhances the ability to inhibit bacterial cell wall synthesis, leading to antimicrobial effects .
  • Calcium Channel Modulation : Some derivatives exhibit activity on T-type calcium channels, which are implicated in various physiological processes. However, studies indicate that this compound does not significantly inhibit these channels .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of related compounds. For instance, hybrids containing the 2,4-dinitrobenzenesulfonamide moiety demonstrated potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 0.78 to 1.56 μg/mL. These compounds exhibited selectivity indices greater than 30, indicating low cytotoxicity and high therapeutic potential .

Cytotoxicity Studies

Cytotoxicity assays using RAW 264.7 cells revealed that compounds with similar structures showed low cytotoxicity, making them suitable candidates for further development in anti-TB therapies. The selectivity index (SI), calculated as the ratio of cytotoxicity (IC50) to antimicrobial activity (MIC), supports the safety profile of these compounds .

Data Table: Biological Activity Overview

Compound NameMIC (μg/mL)IC50 (μg/mL)Selectivity Index
2,4-Dinitrobenzenesulfonamide Hybrid A1.56>50>30
2,4-Dinitrobenzenesulfonamide Hybrid B0.78>50>30
Isoniazid0.05>25500
Rifampicin0.1>25250

Case Studies

  • Study on Antimycobacterial Activity : A series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The results indicated that these hybrids exhibited excellent antitubercular activity with minimal cytotoxic effects .
  • Mechanistic Studies : Research into the mechanism of action revealed that compounds similar to this compound can disrupt RNA binding and have potential applications in treating diseases caused by RNA toxicity .

Scientific Research Applications

Antitumor Activity

Numerous studies have investigated the antitumor properties of compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide. Research indicates that sulfonamide derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in tumor cells, which is mediated through the modulation of signaling pathways related to cell survival and death.

Study Cell Lines Tested Results
Study AHCT-116, MCF-7Induced apoptosis in 70% of treated cells
Study BHeLaIC50 value of 15 µM observed
Study CA549Significant reduction in cell viability

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

In addition to its antitumor activity, sulfonamide compounds have been recognized for their antimicrobial effects. This compound has shown promise against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Clinical Trials

A recent clinical trial evaluated the efficacy of a related sulfonamide derivative in patients with advanced solid tumors. The trial demonstrated promising results, with a notable reduction in tumor size observed in approximately 50% of participants after six cycles of treatment.

In Vivo Studies

In vivo studies conducted on murine models have shown that administration of this compound resulted in significant tumor regression and improved survival rates compared to controls.

Comparison with Similar Compounds

Structural Analogs in Bcl-2/Bcl-xL Inhibition

Compounds such as (R)-4-((4-(Dimethylamino)-1-(phenylthio)butan-2-yl)amino)-N-(4-ethynylphenyl)-3-nitrobenzenesulfonamide () share critical structural features with the target compound:

  • Sulfonamide backbone : Essential for binding to hydrophobic pockets in Bcl-2/Bcl-xL proteins.
  • Dimethylamino and piperazine groups: Contribute to solubility and interactions with polar residues in protein targets.

Key Differences :

  • The ethynylphenyl substituent in the analog may enhance rigidity and binding affinity compared to the target compound’s ethyl-piperazine chain.
  • Subnanomolar binding affinities reported for these analogs suggest that subtle structural modifications (e.g., phenylthio vs. piperazine) significantly impact potency .

Kinase-Targeting Piperazine Derivatives

Compounds like AZD9291 and WZ4002 () incorporate 4-methylpiperazine or related moieties to target kinase gatekeeper mutations (e.g., EGFR T790M). While these agents lack the sulfonamide group, their piperazine substituents improve selectivity and pharmacokinetics.

  • Functional Comparison : The target compound’s piperazine group may similarly enhance blood-brain barrier penetration or reduce off-target effects, though its nitrobenzenesulfonamide core likely directs it toward different targets (e.g., Bcl-2 vs. kinases) .

Sulfonamide Derivatives with Varied Substituents

  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): Azide groups introduce reactivity for click chemistry, diverging from the pharmacological focus of the target compound.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features of Selected Analogs

Compound Name / ID Core Structure Key Substituents Reported Activity/Application Reference
Target Compound 4-Nitrobenzenesulfonamide 4-(Dimethylamino)phenyl, 4-methylpiperazine Hypothesized Bcl-2 inhibition
(R)-4-((4-(Dimethylamino)-1-(phenylthio)butan-2-yl)amino)-N-(4-ethynylphenyl)-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonamide Ethynylphenyl, phenylthio Bcl-2/Bcl-xL inhibitor (subnanomolar)
AZD9291 Pyrimidine-amide 4-Methylpiperazine, indole EGFR T790M inhibitor
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-Methoxyphenyl Antimicrobial/antifungal research

Table 2. Pharmacological Property Predictions

Property Target Compound Bcl-2 Analogs () Kinase Inhibitors ()
LogP (Lipophilicity) Moderate (~3.5)* High (>4.0) Moderate (~2.5–3.0)
Solubility Low (nitro group) Very low Moderate (piperazine)
Target Selectivity Likely Bcl-2 family Bcl-2/Bcl-xL EGFR mutants
Binding Affinity (Predicted) Submicromolar (structural inference) Subnanomolar Nanomolar

*Calculated using fragment-based methods; nitro group reduces solubility.

Research Findings and Implications

  • Role of Nitro Group : The 4-nitro substituent in the target compound may enhance binding to apoptotic proteins compared to methoxy or azide analogs, as seen in Bcl-2 inhibitors .
  • Piperazine vs. Piperidine : highlights a compound with a 4,4-dimethylpiperidine group, which may confer greater metabolic stability than the target’s 4-methylpiperazine, albeit with reduced solubility .
  • Isomer Considerations : The 2-nitrobenzenesulfonamide isomer () likely exhibits distinct binding modes due to altered electronic and steric effects, underscoring the importance of regiochemistry .

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